An In-Depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic acid (CAS 126575-05-1)
An In-Depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic acid (CAS 126575-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Formylamino)-3-phenylpropanoic acid is a key bifunctional molecule increasingly recognized for its utility as a versatile intermediate in synthetic organic chemistry. With a structure incorporating a phenyl ring, a propanoic acid backbone, and a formylamino group, it offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its chemical properties, a detailed proposed synthesis, characteristic analytical methodologies, and its applications, particularly in the realm of pharmaceutical development. The strategic importance of the formylamino moiety as a protecting group and a precursor for further functionalization is a central theme, providing researchers with the foundational knowledge to leverage this compound in complex multi-step syntheses.
Introduction: A Molecule of Strategic Importance
3-(Formylamino)-3-phenylpropanoic acid, with the CAS number 126575-05-1, is a derivative of β-phenylalanine. Its structure is notable for the presence of both a carboxylic acid and a formylamino group, which imparts a dual reactivity profile.[1][2] This makes it a valuable building block in medicinal chemistry for constructing more complex molecules, particularly in the development of anti-inflammatory and central nervous system agents.[2][3] The formyl group serves as an efficient protecting group for the amine, which can be crucial in multi-step reaction sequences, preventing unwanted side reactions.[4] Furthermore, the formylamino group can participate in various coupling and condensation reactions, enhancing its synthetic utility.[3] This guide will delve into the technical details of this compound, providing a solid foundation for its application in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 126575-05-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |
| Molecular Weight | 193.20 g/mol | [3][5] |
| Melting Point | 128-129 °C | [1][3] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in water (6.8 g/L at 25 °C) | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [3] |
Structural Elucidation:
The molecule consists of a propanoic acid chain with a phenyl group and a formylamino group attached to the beta-carbon (C3). This chiral center means the compound can exist as enantiomers, though it is often supplied as a racemate.
Caption: Chemical structure of 3-(Formylamino)-3-phenylpropanoic acid.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: N-Formylation of β-Phenylalanine
The formylation of the primary amine of β-phenylalanine can be achieved using various formylating agents. A common and effective method involves the use of formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.
Caption: Proposed synthetic workflow for 3-(Formylamino)-3-phenylpropanoic acid.
Experimental Protocol: N-Formylation using Formic Acid
This protocol is a representative procedure based on established methods for the N-formylation of amines and amino acids.[6]
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Formic acid (85-90% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-3-phenylpropanoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add toluene to the flask to create a slurry. Then, add a slight excess of formic acid (1.1-1.2 equivalents).
-
Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction, along with the water from the formic acid solution, will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the toluene upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, evaporate the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from water or a suitable solvent system to yield pure 3-(formylamino)-3-phenylpropanoic acid.
-
Causality of Experimental Choices:
-
Formic Acid: Serves as the formyl group donor in a direct and atom-economical fashion.
-
Toluene and Dean-Stark Apparatus: The choice of toluene allows for the azeotropic removal of water. This is crucial as the formylation is a condensation reaction, and removing the water byproduct drives the equilibrium towards the product, ensuring a high yield.[6]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to proceed at a reasonable rate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 3-(Formylamino)-3-phenylpropanoic acid are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |
| ~8.2-8.4 | d | 1H | -NH- | Amide proton, likely coupled to the adjacent methine proton. |
| ~8.0 | s | 1H | -CHO | Formyl proton, a characteristic singlet. |
| ~7.2-7.4 | m | 5H | Phenyl-H | Aromatic protons of the phenyl ring. |
| ~5.2-5.3 | m | 1H | CH (Ph)NH- | Methine proton at the chiral center, coupled to the amide proton and the methylene protons. |
| ~2.7-2.9 | m | 2H | -CH₂ -COOH | Methylene protons adjacent to the carboxylic acid, diastereotopic and appearing as a complex multiplet. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -C OOH | Carboxylic acid carbonyl carbon.[7] |
| ~162 | -C HO | Formyl carbonyl carbon. |
| ~140 | Phenyl C (quaternary) | Aromatic carbon attached to the propanoic chain. |
| ~126-129 | Phenyl CH | Aromatic carbons. |
| ~52 | C H(Ph)NH- | Methine carbon at the chiral center. |
| ~40 | -C H₂-COOH | Methylene carbon. |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be detected in both positive and negative ion modes.
-
[M+H]⁺ (Positive Ion Mode): Expected at m/z 194.076
-
[M-H]⁻ (Negative Ion Mode): Expected at m/z 192.061
Key fragmentation patterns would likely involve the loss of water (-18), formic acid (-46), and the carboxylic acid group (-45).
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1650-1680 | C=O stretch (Amide I) | Amide |
| ~1520-1550 | N-H bend (Amide II) | Amide |
| ~3030 | C-H stretch | Aromatic |
| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for purity analysis.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) would be effective.
-
Detection: UV detection at a wavelength around 210-220 nm would be appropriate due to the presence of the phenyl and amide chromophores.
This method would serve as a robust system for monitoring reaction progress and assessing the final purity of the compound.
Applications in Drug Discovery and Development
The primary value of 3-(Formylamino)-3-phenylpropanoic acid lies in its role as a sophisticated building block for pharmaceuticals.[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Logical Flow of Application:
Caption: Synthetic utility of 3-(Formylamino)-3-phenylpropanoic acid in drug development.
The formyl group acts as a readily removable protecting group for the amine. After its removal, the resulting 3-amino-3-phenylpropanoic acid can undergo a variety of reactions, such as amide bond formation, to be incorporated into larger molecular scaffolds. The carboxylic acid moiety provides another reactive handle for esterification or amidation, allowing for the extension of the molecular structure in different directions. This strategic utility makes it an important intermediate in the synthesis of peptide mimetics and other complex drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(Formylamino)-3-phenylpropanoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity.
Conclusion
3-(Formylamino)-3-phenylpropanoic acid is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality, combined with the protective nature of the formyl group, allows for its strategic incorporation into complex molecular targets. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization. By understanding the technical nuances of this compound, researchers and drug development professionals can better harness its potential in the creation of novel and impactful pharmaceuticals.
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